molecular formula C24H18Cl2N2O2 B11657983 N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11657983
M. Wt: 437.3 g/mol
InChI Key: OMXJQJKQMVSHOR-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Camptothecin: A potent anticancer agent.

    Quinoline N-oxides: Known for their antimicrobial properties.

Properties

Molecular Formula

C24H18Cl2N2O2

Molecular Weight

437.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O2/c1-30-17-6-4-5-16(12-17)23-13-19(18-7-2-3-8-22(18)28-23)24(29)27-14-15-9-10-20(25)21(26)11-15/h2-13H,14H2,1H3,(H,27,29)

InChI Key

OMXJQJKQMVSHOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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